molecular formula C8H9BrO2S B1457849 Methyl 2-(5-bromothiophen-2-yl)propanoate CAS No. 1375250-58-0

Methyl 2-(5-bromothiophen-2-yl)propanoate

Cat. No.: B1457849
CAS No.: 1375250-58-0
M. Wt: 249.13 g/mol
InChI Key: OHMOCGWWYBEKKW-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromothiophen-2-yl)propanoate is a brominated thiophene derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its molecular structure, which incorporates both a bromothiophene moiety and a methyl ester functional group, makes it a versatile precursor for the synthesis of more complex, biologically active molecules. A primary research application of this compound is its use as a key intermediate in the design and synthesis of novel anticancer agents. It has been employed in the construction of benzimidazole-quinoline hybrids, which have demonstrated significant in vitro cytotoxicity against human cancer cell lines , including melanoma (A375) and breast cancer (MDA-MB-231) . Furthermore, its utility extends to the development of antibacterial therapeutics. Researchers have utilized derivatives of this compound to create novel piperazinyl quinolones that exhibit potent activity against Gram-positive bacteria , such as Staphylococcus aureus and Bacillus subtilis , with some derivatives showing comparable or better efficacy than reference drugs like ciprofloxacin . The presence of the bromine atom on the thiophene ring enables further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to diversify molecular structures for structure-activity relationship (SAR) studies. The ester group can be hydrolyzed to an acid or reduced to an alcohol, providing additional sites for chemical modification. This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(5-bromothiophen-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-5(8(10)11-2)6-3-4-7(9)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMOCGWWYBEKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Based on detailed research findings and experimental procedures, the preparation can be summarized as follows:

Step Reaction Type Reagents/Conditions Description
1 Alpha-alkylation Thiophene acetic acid + LDA + iodomethane Selective alkylation at the alpha position of thiophene acetic acid to introduce the propanoate side chain precursor. This step allows separation of mono- and di-alkylated products.
2 Esterification Methanol + sulfuric acid Conversion of the carboxylic acid group to methyl ester under acidic conditions yields methyl 2-(thiophen-2-yl)propanoate.
3 Bromination N-Bromosuccinimide (NBS) in acetic acid Selective bromination at the 5-position of the thiophene ring to afford methyl 2-(5-bromothiophen-2-yl)propanoate. NBS provides mild and regioselective bromination.

This route was successfully employed in a study focusing on selective FKBP51 inhibitors, where this compound was synthesized as an intermediate for further coupling reactions.

Detailed Experimental Conditions

  • Alpha-Alkylation : Thiophene acetic acid is treated with LDA at low temperature (typically -78 °C) to form the enolate, followed by addition of iodomethane to introduce the methyl group at the alpha position. This step is critical to avoid over-alkylation.

  • Esterification : The resulting acid is refluxed with methanol and catalytic sulfuric acid for several hours to form the methyl ester. The reaction is monitored by TLC or HPLC for completion.

  • Bromination : The methyl ester is dissolved in glacial acetic acid, and NBS is added portion-wise at room temperature or slightly elevated temperatures (e.g., 25-40 °C). The reaction proceeds with selective bromination at the 5-position of the thiophene ring. The product is isolated by extraction and purified by chromatography or recrystallization.

Alternative Preparation Approaches

While the above method is the most documented, alternative bromination methods using elemental bromine catalyzed by iron powder have been reported for related compounds (e.g., 5-bromo-2-methoxyphenol), though these are less commonly applied to the thiophene derivatives due to harsher conditions and potential side reactions.

Summary Table of Preparation Methods

Method No. Key Steps Reagents/Conditions Advantages Disadvantages Reference
1 Alpha-alkylation → Esterification → NBS bromination LDA, iodomethane; MeOH/H2SO4; NBS/AcOH High regioselectivity; mild conditions Requires low temperature and careful control
2 Bromination of protected phenol (analogous) Br2, Fe powder catalysis; acetylation protection Established for phenols; scalable Harsh conditions; less selective for thiophenes

Research Findings and Yields

  • The stepwise synthesis involving LDA-mediated alkylation followed by esterification and NBS bromination yields this compound in moderate to good yields (typically 50–75% over three steps).

  • The bromination with NBS is highly regioselective, minimizing polybromination and by-product formation.

  • Purification typically involves extraction with ethyl acetate, washing, drying, and chromatographic separation or recrystallization to achieve high purity suitable for further synthetic transformations.

Analytical Characterization

  • NMR Spectroscopy : Confirms the bromination position and ester formation.
  • Mass Spectrometry : Confirms molecular weight consistent with C8H9BrO2S.
  • HPLC : Used to assess purity and separate isomers if formed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromothiophen-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds with extended conjugation.

    Reduction: Corresponding alcohols and other reduced derivatives.

Scientific Research Applications

Methyl 2-(5-bromothiophen-2-yl)propanoate is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromothiophen-2-yl)propanoate depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In material science, its bromine and ester functionalities allow for further functionalization and incorporation into larger molecular frameworks. The specific molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chlorothiophen-2-yl)propanoate
  • Methyl 2-(5-iodothiophen-2-yl)propanoate
  • Methyl 2-(5-fluorothiophen-2-yl)propanoate

Uniqueness

Methyl 2-(5-bromothiophen-2-yl)propanoate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. Bromine is a good leaving group, making this compound particularly useful in substitution and coupling reactions. Additionally, the ester group allows for further functionalization, enhancing its versatility in synthetic applications .

Biological Activity

Methyl 2-(5-bromothiophen-2-yl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated thiophene ring, which is known to enhance the compound's reactivity and interaction with biological targets. The presence of the bromine atom allows for unique molecular interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity.

The mechanisms through which this compound exerts its biological effects include:

  • Antimicrobial Activity : The compound has been shown to interfere with bacterial enzymes and disrupt cell membrane integrity in microbial cells, leading to cell death. This suggests potential applications as an antimicrobial agent.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by modulating cellular pathways associated with cell division and survival. The mechanism might involve the interaction with specific receptors or enzymes that regulate these pathways.
  • Enzyme Interaction : The compound's structure allows it to bind effectively to various enzymes, influencing their activity. This is particularly relevant in the context of drug design where enzyme inhibition or activation can lead to therapeutic effects.

Case Studies

  • Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, a study reported an IC50 value indicating potent inhibition against Gram-positive bacteria.
  • Cytotoxicity Assays : The compound has been evaluated for cytotoxic effects on cancer cell lines. Results from WST-1 assays showed that it can selectively induce cytotoxicity in certain cancer cells while exhibiting lower toxicity towards normal cell lines, highlighting its potential for targeted cancer therapy .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the thiophene ring affect biological activity. Variations in substituents have been systematically studied to identify which structural features contribute most significantly to its efficacy as an antimicrobial or anticancer agent .

Data Tables

Biological Activity IC50 Value Target Organism/Cell Line Reference
Antimicrobial≤ 5 µg/mlVarious bacterial strains
CytotoxicityIC50 = 10 µMWI38 human fibroblasts
Enzyme InhibitionNot specifiedVarious enzymes

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
BrominationNBS, DMF, 0°C → RT75-85%
EsterificationMethanol, H₂SO₄, reflux, 12h90%

Basic: What spectroscopic techniques are recommended for structural characterization, and how are data interpreted?

Answer:

  • NMR : ¹H and ¹³C NMR are essential. The thiophene proton signals (δ 6.5–7.2 ppm) and methyl ester (δ 3.6–3.8 ppm) confirm regiochemistry. DEPT-135 distinguishes CH₃ (ester) from CH₂/CH groups.
  • MS : High-resolution MS (HRMS) validates molecular weight (C₈H₉BrO₂S: 249.13 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and Br positioning .

Advanced: How can researchers resolve discrepancies in NMR data due to conformational isomerism?

Answer:
Conformational flexibility in the propanoate chain may cause signal splitting. Techniques include:

  • Variable-Temperature NMR : Cooling to –40°C slows rotation, separating overlapping signals.
  • 2D NMR (COSY, NOESY) : Correlates protons across the thiophene and ester groups to assign stereochemistry .
  • DFT Calculations : Predict chemical shifts for comparison with experimental data, addressing ambiguities in diastereomer ratios .

Advanced: What strategies mitigate side reactions during Suzuki-Miyaura cross-coupling involving the 5-bromothiophene moiety?

Answer:
The bromine atom is reactive in Pd-catalyzed couplings. Key optimizations:

  • Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
  • Base : K₂CO₃ or Cs₂CO₃ in THF/water mixtures improves solubility and reduces protodebromination.
  • Temperature : 80–100°C balances reaction rate and byproduct formation. Monitor via TLC or LC-MS for intermediate trapping .

Q. Table 2: Cross-Coupling Optimization

ParameterOptimal ConditionOutcome
CatalystXPhos Pd G3 (2 mol%)92% conversion
SolventTHF/H₂O (3:1)Reduced hydrolysis

Advanced: How is crystallographic data analyzed to confirm molecular packing and polymorphism?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines unit cell parameters and detects polymorphism. For this compound:

  • Data Collection : At 291 K, Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : R-factor < 0.05 ensures accuracy. Hydrogen bonding (e.g., C–H⋯O) and π-π stacking (thiophene rings) dictate packing .

Basic: What purification methods are effective for isolating high-purity this compound?

Answer:

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) separates brominated byproducts.
  • Recrystallization : Ethanol/water mixtures yield crystals >98% purity.
  • Distillation : Under reduced pressure (bp ~143–145°C) for large-scale batches .

Advanced: How does the bromothiophene group influence electronic properties in material science applications?

Answer:
The electron-withdrawing bromine alters conjugation:

  • Electrochemical Studies : Cyclic voltammetry shows a reduction peak at –1.2 V (vs. Ag/AgCl) due to Br’s inductive effect.
  • DFT Calculations : HOMO-LUMO gaps (~3.1 eV) correlate with UV-vis absorbance (λmax ~280 nm), relevant for optoelectronic materials .

Advanced: What computational methods predict reactivity in nucleophilic substitution reactions?

Answer:

  • Fukui Function Analysis : Identifies electrophilic centers (C-5 on thiophene) prone to substitution.
  • MD Simulations : Solvent effects (e.g., DMSO vs. THF) on transition-state energy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(5-bromothiophen-2-yl)propanoate
Reactant of Route 2
Methyl 2-(5-bromothiophen-2-yl)propanoate

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